6-Hydroxypyridazine-3-carboxamide
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Overview
Description
6-Hydroxypyridazine-3-carboxamide is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.114. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antitumor Activities
6-Hydroxypyridazine-3-carboxamide derivatives exhibit significant potential in anticancer and antitumor applications. A study by Liu et al. (2020) reported the synthesis of novel compounds containing 6-oxo-1,6-dihydropyridazine-3-carboxamide moieties, which showed moderate to good antitumor activities against various cancer cell lines. The compounds demonstrated inhibitory activities against c-Met kinase, a crucial target in cancer therapy (Liu et al., 2020).
Synthesis Techniques and Chemical Properties
The synthesis and chemical properties of this compound derivatives are an active area of research. Youssef et al. (2012) explored the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines from this compound using microwave-assisted reaction conditions. This method offered higher yields in shorter times compared to conventional methods (Youssef et al., 2012).
Inhibitory Effects in Biological Processes
Some derivatives of this compound have been studied for their inhibitory effects on specific biological processes. For instance, Konno et al. (1992) synthesized 6-alkylaminopyridazine-3-carboxylic acid derivatives and tested them as dopamine beta-hydroxylase inhibitors. Among these compounds, 6-benzylaminopyridazine-3-carboxylic acid showed potent inhibitory activity (Konno et al., 1992).
Role in Anticoccidial Agents Synthesis
In the development of anticoccidial agents, this compound derivatives have shown promise. Morisawa et al. (1977) synthesized various nitropyridinecarboxamides and found that specific derivatives were active against Eimeria tenella, a causative agent of coccidiosis (Morisawa et al., 1977).
Applications in HIV-1 Integrase Inhibition
Some this compound derivatives have been repositioned for potential use in HIV treatment. Zeng et al. (2012) designed analogues of L-870,810, a potent HIV-1 integrase (IN) inhibitor, based on the 1,6-naphthyridine-7-carboxamide scaffold. These compounds were not only potent IN inhibitors but also showed significant cytotoxicity in cancer cell lines (Zeng et al., 2012).
Mechanism of Action
Target of Action
Pyridazine derivatives, such as 6-Hydroxypyridazine-3-carboxamide, are known to interact with a variety of enzymes and proteins . .
Mode of Action
The presence of a carboxamide moiety in pyridazine derivatives can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .
Biochemical Pathways
Pyridones, which include this compound, are oxidation products of nicotinamide and its derivatives. They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . .
Pharmacokinetics
Pyridazine derivatives are generally known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .
Result of Action
Pyridazine derivatives are generally known to inhibit the activity of various enzymes and proteins .
Action Environment
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .
Biochemical Analysis
Biochemical Properties
6-Hydroxypyridazine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an iron-containing, fatty acid desaturase . The nature of these interactions is often characterized by hydrogen bonds, which can be of importance in drug-target interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its preferred conformation is stabilized by an intramolecular H-bond between the amide N-H and the proximal heterocyclic nitrogen atom of the core heterocycle .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It is prominent in the metabolic pathway of stearoyl-coenzyme A desaturase-1 (SCD)
Properties
IUPAC Name |
6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H2,6,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQRGTPJNIKNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60184-73-8 |
Source
|
Record name | 6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.